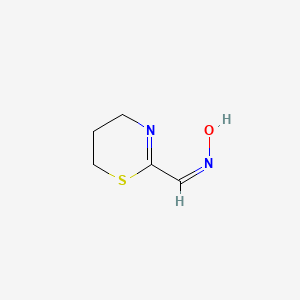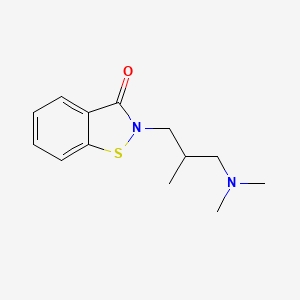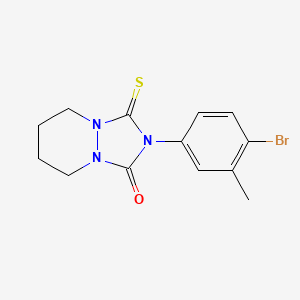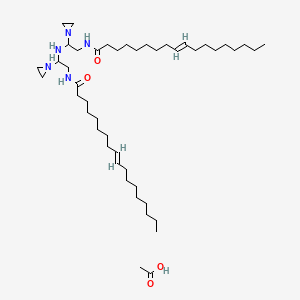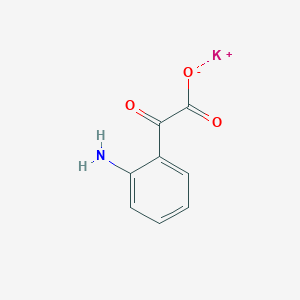
Potassium isatinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium isatinate, also known as benzeneacetic acid, 2-amino-.alpha.-oxo-, potassium salt (1:1), is a chemical compound with the molecular formula C8H6NO3.K. It is a potassium salt derivative of isatin, a compound that has been widely studied for its diverse chemical properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium isatinate can be synthesized through the reaction of isatin with potassium hydroxide. The reaction typically involves dissolving isatin in an aqueous solution of potassium hydroxide, followed by heating the mixture to facilitate the formation of the potassium salt. The reaction can be represented as follows:
C8H5NO2+KOH→C8H6NO3.K
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade isatin and potassium hydroxide, with controlled reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to filtration and recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium isatinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form amino derivatives.
Substitution: The compound can participate in substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions often involve the use of other metal salts or acids.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of new potassium salts or other metal salts.
Applications De Recherche Scientifique
Potassium isatinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of potassium isatinate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by inhibiting certain enzymes and modulating cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Potassium isatinate can be compared with other similar compounds, such as:
Isatin: The parent compound of this compound, known for its diverse chemical reactivity and biological activities.
Indole: A structurally related compound with significant importance in organic chemistry and pharmacology.
Oxindole: Another related compound with applications in medicinal chemistry.
Uniqueness: this compound is unique due to its potassium salt form, which imparts distinct solubility and reactivity properties compared to its parent compound, isatin. This uniqueness makes it valuable in specific chemical and biological applications .
Propriétés
Numéro CAS |
7631-35-8 |
|---|---|
Formule moléculaire |
C8H6KNO3 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
potassium;2-(2-aminophenyl)-2-oxoacetate |
InChI |
InChI=1S/C8H7NO3.K/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4H,9H2,(H,11,12);/q;+1/p-1 |
Clé InChI |
MPFNWMIMIZKADT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C(=O)[O-])N.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B12694114.png)
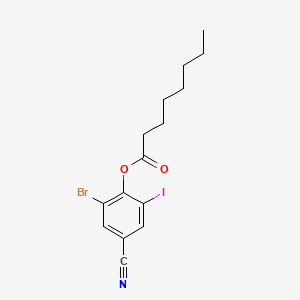
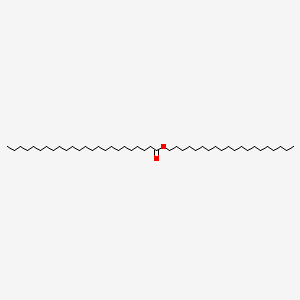
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)
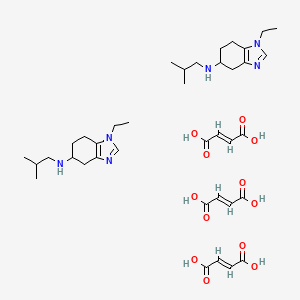
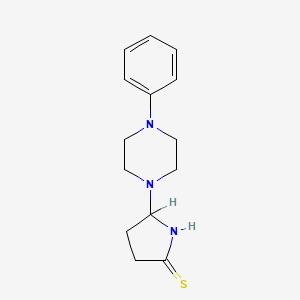
![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)

